N-ethyl-L-asparagine
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Overview
Description
N-ethyl-L-asparagine: This compound is structurally related to asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-L-asparagine typically involves the ethylation of L-asparagine. One common method is the reaction of L-asparagine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N-ethyl derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi capable of producing this compound are cultured in bioreactors under controlled conditions. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-L-asparagine undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield L-aspartic acid and ethylamine.
Oxidation: Oxidative reactions can convert this compound to corresponding oxo derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Hydrolysis: L-aspartic acid and ethylamine.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-L-asparagine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel amino acid derivatives and peptides.
Biology: Studied for its role in protein biosynthesis and metabolism.
Industry: Utilized in the production of biodegradable polymers and as a chiral building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-L-asparagine involves its incorporation into proteins in place of asparagine. This substitution can affect protein folding and function, leading to various biological effects. In cancer cells, the presence of this compound can disrupt the synthesis of proteins essential for cell growth and proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
L-asparagine: The parent compound of N-ethyl-L-asparagine, essential for protein biosynthesis.
N-ethyl-L-glutamine: Another ethylated amino acid amide with similar properties.
Theanine: An amino acid found in tea leaves, structurally related to this compound.
Uniqueness: this compound is unique due to its specific ethylation at the nitrogen atom, which imparts distinct chemical and biological properties. Unlike L-asparagine, this compound can participate in unique chemical reactions and has potential therapeutic applications in cancer research .
Properties
CAS No. |
7195-20-2 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-(ethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-8-5(9)3-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UIRMLADHOCKNIS-BYPYZUCNSA-N |
SMILES |
CCNC(CC(=O)N)C(=O)O |
Isomeric SMILES |
CCNC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCNC(=O)CC(C(=O)O)N |
sequence |
N |
Synonyms |
N(4)-ethylasparagine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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